molecular formula C22H16FNO5S B2448621 N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide CAS No. 923217-31-6

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2448621
CAS No.: 923217-31-6
M. Wt: 425.43
InChI Key: IWZURMQLBXFUCA-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO5S/c1-28-15-7-9-16(10-8-15)30(26,27)24-14-6-11-21-18(12-14)20(25)13-22(29-21)17-4-2-3-5-19(17)23/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZURMQLBXFUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In animal models, it has been shown to reduce levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions like arthritis.

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Studies involving various cancer cell lines, including breast cancer (MCF-7), revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. This mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial effect is likely due to its ability to disrupt bacterial cell membranes.

Anti-inflammatory Study

In a controlled study, the administration of this compound led to significant reductions in inflammatory markers in animal models, supporting its potential as an anti-inflammatory agent.

Anticancer Study

A recent investigation assessed the effects on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a marked decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Tests

The compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, confirming its effectiveness as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is unique due to its combination of a fluorophenyl group, a chromen-4-one core, and a methoxybenzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-4-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. Its structure features a fluorophenyl group, a chromenone core, and a methoxybenzene sulfonamide moiety, which contribute to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound may interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking, influencing enzyme activity and cellular signaling pathways. However, specific targets remain unidentified, making it challenging to predict the exact pathways influenced by this compound.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound may undergo metabolic transformations including hydroxylation and reduction, which could affect its bioavailability and efficacy. The molecular weight is approximately 389.4 g/mol, and its chemical formula is C23H16FNO4C_{23}H_{16}FNO_4 .

In Vitro Studies

Preliminary studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, flavonol derivatives with similar structures demonstrated potent inhibitory effects on human non-small cell lung cancer (A549) cells. One such compound exhibited an IC50 value of 0.46 µM, indicating strong cytotoxicity compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .

Case Studies

  • Anticancer Activity : A study highlighted the synthesis of flavonols and their assessment against A549 cells. Compounds with halogen substitutions showed enhanced cytotoxic effects, suggesting that structural modifications can significantly influence biological activity .
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in various models, indicating potential neuroprotective effects that may also be relevant for this compound .

Summary of Findings

Activity IC50 Value (µM) Control (5-FU) Notes
Anticancer (Compound 6l)0.46 ± 0.024.98 ± 0.41Induces apoptosis via mitochondrial pathways
Anticancer (Compound 6k)3.14 ± 0.29-Higher potency than standard treatments

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